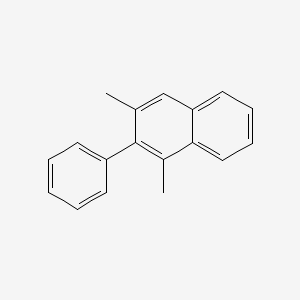

1,3-Dimethyl-2-phenylnaphthalene

Descripción

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.gov Naphthalene (B1677914) is the simplest PAH, and its derivatives, such as 1,3-Dimethyl-2-phenylnaphthalene, are part of this extensive chemical family. PAHs are typically uncharged, non-polar molecules and are often found in fossil fuels and as byproducts of incomplete combustion. nih.gov The chemistry of PAHs is characterized by electrophilic aromatic substitution reactions, and the introduction of substituents, like the methyl and phenyl groups in this compound, can influence the regioselectivity of these reactions. The study of substituted naphthalenes contributes to a deeper understanding of the structure-property relationships within the broader class of PAHs.

Overview of this compound in Academic Discourse

Academic and scientific discourse surrounding this compound is predominantly focused on its role in forensic chemistry. It is widely recognized as a specific impurity and a synthetic route signature for the illicit production of methamphetamine. nih.govnih.govlabshake.comchemicalbook.com Its presence in seized methamphetamine samples provides valuable intelligence to law enforcement agencies about the chemical precursors and synthetic methods employed in clandestine laboratories. nih.gov Specifically, it is an indicator of the use of the Nagai route or the hydriodic acid/red phosphorus reduction of ephedrine (B3423809) or pseudoephedrine, where acidic conditions facilitate its formation. nih.govnih.gov

Scope and Research Objectives Pertaining to this compound

The primary research objectives related to this compound are centered on its utility as a forensic marker. Key areas of investigation include:

Identification and Profiling: Developing and validating analytical methods, primarily gas chromatography-mass spectrometry (GC-MS), to detect and quantify this compound in illicit drug samples. nih.gov

Formation Mechanism: Elucidating the precise chemical pathway of its formation during methamphetamine synthesis to solidify its status as a route-specific impurity. nih.govnih.gov

Forensic Intelligence: Utilizing its presence to link different drug seizures, trace distribution networks, and understand the synthetic trends in the illicit drug trade. nih.gov

While its forensic significance is well-established, dedicated research into the synthesis, detailed spectroscopic characterization, and potential applications of pure this compound outside of this context is limited in the available scientific literature.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value |

| Molecular Formula | C18H16 |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 86399-41-9, 119264-82-3 |

| Appearance | Solid (at standard conditions) |

Synthesis and Formation

The primary documented formation of this compound occurs as a byproduct during the synthesis of methamphetamine. researchgate.net It is not typically synthesized as a primary target in academic or industrial research. Its formation is characteristic of methamphetamine synthesis routes that proceed under acidic conditions, particularly the reduction of ephedrine or pseudoephedrine using hydriodic acid and red phosphorus. nih.govnih.gov

The proposed mechanism involves the formation of a 1-phenyl-2-propanone (P2P) intermediate. Under the harsh acidic and high-temperature conditions of the reaction, two molecules of P2P can undergo a self-condensation reaction followed by dehydration to form the stable, aromatic naphthalene ring system of this compound. nih.gov

Spectroscopic Analysis

The primary analytical technique used for the identification of this compound in forensic samples is Gas Chromatography-Mass Spectrometry (GC-MS). While detailed spectroscopic data for the pure compound is not extensively published, general principles of spectroscopic analysis for substituted naphthalenes can be applied.

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 232, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the phenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would reveal signals in the aromatic region for the protons on the naphthalene and phenyl rings, as well as distinct signals in the aliphatic region for the two methyl groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would show a series of signals corresponding to the 18 carbon atoms in the molecule, with distinct chemical shifts for the methyl carbons, the substituted and unsubstituted aromatic carbons of the naphthalene core, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl groups. Aromatic C=C stretching vibrations would also be prominent. The substitution pattern on the naphthalene ring influences the out-of-plane C-H bending vibrations, which can provide structural information. publish.csiro.au

Ultraviolet-Visible (UV-Vis) Spectroscopy: Like other naphthalene derivatives, this compound would exhibit characteristic UV absorption bands arising from π-π* electronic transitions within the aromatic system. aanda.orgaanda.org The substitution with methyl and phenyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dimethyl-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYXFOBXGHLFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455094 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-41-9 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Elucidation of 1,3 Dimethyl 2 Phenylnaphthalene Formation

Precursor Compounds and Reaction Environments Leading to 1,3-Dimethyl-2-phenylnaphthalene

The formation of this compound is intrinsically linked to the use of specific precursors and the environments in which they are reacted.

Role of Phenyl-2-propanone and Related Intermediates

Phenyl-2-propanone (P2P), also known as benzyl methyl ketone, is the primary precursor for the synthesis of this compound. P2P is a key intermediate in various methods of amphetamine and methamphetamine synthesis. The presence of this compound in a seized drug sample strongly suggests that P2P was used as a starting material or was formed as an intermediate during the synthesis.

In some synthetic routes to methamphetamine, such as those starting from ephedrine (B3423809) or pseudoephedrine, an intermediary aziridine (B145994), cis- and trans-1,2-dimethyl-3-phenylaziridine, is formed. This aziridine can then be hydrolyzed to P2P. Therefore, the formation of this compound can also be indirectly linked to these precursors via the in-situ generation of P2P.

Conditions Favoring Naphthalene (B1677914) Byproduct Formation (e.g., Acidic Conditions)

The formation of this compound from P2P is significantly favored by acidic conditions. Specifically, prolonged exposure of P2P to strong acids can lead to its self-condensation and subsequent cyclization to form the naphthalene ring system. Such conditions are often encountered in certain illicit drug manufacturing processes, for example, during the Leuckart reaction or in syntheses where acidic catalysts are employed. The presence of this naphthalene derivative is considered a specific signature for synthetic routes involving P2P under acidic conditions.

Proposed Reaction Mechanisms for this compound Synthesis

The synthesis of this compound from P2P is believed to proceed through a series of acid-catalyzed reactions, including condensation and dehydration steps.

Condensation and Dehydration Pathways

The most plausible mechanism for the formation of this compound from P2P under acidic conditions is through a self-condensation reaction, likely an acid-catalyzed aldol (B89426) condensation, followed by cyclization and dehydration.

The proposed pathway is as follows:

Enolization: In the presence of an acid catalyst (H+), a molecule of P2P undergoes tautomerization to its enol form.

Aldol-type Condensation: The enol form of one P2P molecule, acting as a nucleophile, attacks the protonated carbonyl carbon of a second P2P molecule. This results in the formation of a β-hydroxy ketone intermediate.

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the acidic conditions to form an α,β-unsaturated ketone.

Intramolecular Cyclization (Friedel-Crafts type): The α,β-unsaturated ketone then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation/alkylation) where the double bond attacks the phenyl ring, leading to the formation of a six-membered ring.

Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic naphthalene ring system of this compound.

This sequence of reactions accounts for the formation of the naphthalene core and the specific substitution pattern observed in the final product.

Intermediary Aziridine Ring Opening and Cyclization

While the direct self-condensation of P2P is the most cited pathway, an alternative route involving an aziridine intermediate is mechanistically conceivable, particularly in syntheses starting from ephedrine or pseudoephedrine. In these methods, cis- and trans-1,2-dimethyl-3-phenylaziridines are known intermediates. Under acidic conditions, these aziridines can hydrolyze to form P2P. If the conditions are sufficiently acidic and the reaction time is prolonged, the newly formed P2P can then undergo the self-condensation pathway described above to yield this compound. Therefore, the aziridine ring opening is a key step in generating the necessary P2P precursor for naphthalene formation in these specific synthetic routes.

Optimization of Synthetic Conditions for Targeted or Suppressed Formation

Information regarding the deliberate optimization of synthetic conditions to either maximize or minimize the formation of this compound is limited in publicly available scientific literature, likely due to its association with illicit drug manufacturing. However, based on the proposed reaction mechanisms, several factors can be inferred to influence its yield.

Factors likely to promote the formation of this compound:

Strongly Acidic Conditions: The use of strong acid catalysts is essential for the condensation and cyclization steps.

High Temperatures: Increased temperatures would likely accelerate the rates of both the condensation and dehydration reactions.

Prolonged Reaction Times: Allowing the reaction to proceed for an extended period would provide more opportunity for the multi-step synthesis of the naphthalene byproduct to occur.

High Concentration of P2P: A higher concentration of the precursor would favor the bimolecular condensation step.

Factors likely to suppress the formation of this compound:

Mild Reaction Conditions: Using less acidic or even basic conditions would disfavor the acid-catalyzed condensation pathway.

Lower Temperatures: Keeping the reaction temperature low would slow down the rate of byproduct formation.

Short Reaction Times: Minimizing the reaction time would reduce the extent to which the side reactions can occur.

Use of a Dehydrating Agent: In theory, controlled removal of water could influence the equilibrium of the dehydration steps, but this is a complex consideration in a multi-step reaction sequence.

The following table summarizes the key reaction parameters and their likely effect on the formation of this compound.

| Parameter | Effect on Formation | Rationale |

| [H+] | Increases | Acid catalysis is required for the condensation and cyclization reactions. |

| Temperature | Increases | Higher temperatures generally increase reaction rates. |

| Reaction Time | Increases | Allows more time for the multi-step byproduct formation to occur. |

| [P2P] | Increases | Favors the initial bimolecular condensation step. |

Analogous Synthetic Routes to Substituted Phenylnaphthalenes

The synthesis of the core this compound structure can be understood within the broader context of methods developed for creating substituted phenylnaphthalenes. These analogous routes offer insights into the chemical principles that govern the formation of this class of compounds. Key strategies include regioselective benzannulation, as well as cycloaddition and dimerization reactions, which provide versatile pathways to a range of substituted phenylnaphthalene derivatives.

Regioselective Benzannulation Approaches

Regioselective benzannulation is a powerful strategy for the construction of multi-substituted naphthalene systems from simpler, monofunctionalized benzene (B151609) substrates. nih.govacs.org This approach allows for the controlled building of the naphthalene core, ensuring that substituents are placed in desired positions. One notable method involves the use of aryl(gem-dihalocyclopropyl)methanols as precursors. nih.gov

A key advancement in this area is the development of an ipso-type regiocontrolled benzannulation. acs.org This reaction pathway diverges from the conventional benzannulation of aryl(gem-dichlorocyclopropyl)methanols (AACMs). For instance, the reaction of an ortho-substituted AACM with a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can proceed smoothly to yield ipso-type products with high regioselectivity. acs.org In these reactions, the substituent on the aromatic ring directs the annulation to the carbon atom already bearing that substituent (the ipso position), leading to a specific isomer of the resulting phenylnaphthalene.

The mechanism of this regiocontrolled benzannulation is thought to involve a chelation-controlled process that fixes the conformation of the molecule during the cleavage of the cyclopropane ring. acs.org This control over the stereochemistry of the intermediate is crucial for achieving the observed high regioselectivity in the final naphthalene product. The versatility of this approach allows for the synthesis of a variety of unsymmetrically substituted α-arylnaphthalenes, which are valuable precursors for natural product synthesis. nih.gov

Table 1: Examples of Regioselective Benzannulation for the Synthesis of Substituted α-Arylnaphthalenes

| Entry | Aryl(gem-dichlorocyclopropyl)methanol (AACM) Substituent | Lewis Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | ortho-form | TiCl₄ | ipso-type product | 49-69 | acs.org |

| 2 | ortho-form | SnCl₄ | ipso-type product | 49-69 | acs.org |

| 3 | para-form | TiCl₄ | ipso-type product | - | acs.org |

| 4 | - | - | Common body segment for Naphthaleman family | 72 | nih.govacs.org |

Cycloaddition and Dimerization Reactions

Cycloaddition and dimerization reactions represent another significant class of synthetic strategies for accessing substituted phenylnaphthalenes. These methods often involve the construction of the naphthalene core through the formation of multiple carbon-carbon bonds in a concerted or stepwise manner.

One efficient method for the synthesis of 2-phenylnaphthalenes involves a trifluoroacetic acid (TFA)-catalyzed carbon-carbon bond cleavage, followed by an intermolecular [4+2] Diels-Alder cycloaddition. researchgate.net This reaction proceeds from electron-rich 1-styryl-2-methoxybenzenes, which, upon treatment with TFA, generate a diene and a dienophile in situ. These intermediates then undergo a Diels-Alder reaction to form the 2-phenylnaphthalene skeleton. researchgate.net

Gold-catalyzed dimerization of terminal alkynes also provides a direct route to 2-phenylnaphthalenes. figshare.com This transformation is believed to proceed through a highly selective carbon nucleophile pathway, offering a distinct mechanistic alternative to other synthetic methods.

Furthermore, the dimerization of radical-substituted naphthalenes has been explored as a potential route to form more complex polycyclic aromatic hydrocarbons, and the underlying principles can be applied to the synthesis of phenylnaphthalenes. researchgate.net For instance, the oxidative dimerization of certain phenol derivatives can lead to the formation of new carbon-carbon bonds between aromatic rings. researchgate.net

The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, has also been employed in the synthesis of highly functionalized cyclohexenes, which can be precursors to substituted naphthalenes. nih.gov The in situ generation of reactive dienes, such as 1,5-diaryl-2-ethoxycarbonyl acs.orgdendralenes, followed by their Diels-Alder cyclodimerization, can produce complex cyclic structures with high regio- and stereoselectivity. nih.gov While not directly yielding phenylnaphthalenes, these methods showcase the power of cycloaddition reactions in building the foundational carbocyclic frameworks.

Table 2: Overview of Cycloaddition and Dimerization Reactions for Phenylnaphthalene Synthesis

| Reaction Type | Key Reagents/Catalysts | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder Cycloaddition | Trifluoroacetic Acid (TFA) | 1-Styryl-2-methoxybenzenes | 2-Phenylnaphthalenes | researchgate.net |

| Gold-Catalyzed Dimerization | Gold Catalyst | Terminal Alkynes | 2-Phenylnaphthalenes | figshare.com |

| Oxidative Dimerization | Iron (III) Chloride | Phenol-substituted Naphthalenes | Perylene Structures | researchgate.net |

| Diels-Alder Cyclodimerization | - | 1,5-Diaryl-2-ethoxycarbonyl acs.orgdendralenes | Functionalized Cyclohexenes | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 1,3 Dimethyl 2 Phenylnaphthalene

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a principal method for the separation and identification of volatile and semi-volatile organic compounds. In the context of 1,3-Dimethyl-2-phenylnaphthalene, GC-MS is instrumental in its identification within complex mixtures and for profiling any associated impurities. nih.govflinders.edu.au This compound is often detected as an impurity in illicitly synthesized methamphetamine, providing valuable information about the synthetic route employed. nih.govresearchgate.netacs.orgnih.gov Specifically, its presence, along with 1-benzyl-3-methylnaphthalene, is indicative of the ephedrine (B3423809)/hydriodic acid/red phosphorus method. nih.gov

The GC-MS analysis typically involves separating the components of a sample on a capillary column followed by ionization and detection by a mass spectrometer. acs.org The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum associated with this peak provides a fragmentation pattern that serves as a molecular fingerprint.

| GC-MS Parameter | Typical Value/Condition |

| Column | Non-polar capillary column (e.g., DB-1MS, HP-5MS) acs.orgrsc.org |

| Carrier Gas | Helium acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV acs.org |

| Oven Program | Temperature ramp, e.g., 50°C (1 min) to 300°C at 10°C/min, hold for 15 min acs.org |

| Injection Mode | Splitless acs.org |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While GC-MS provides strong evidence for the identity of a compound, tandem mass spectrometry (MS/MS) offers an even higher level of confidence for structural confirmation. This technique involves the selection of a specific parent ion (in this case, the molecular ion of this compound) from the first mass spectrometer, which is then subjected to fragmentation. The resulting fragment ions are analyzed in a second mass spectrometer, generating a daughter ion spectrum that is highly specific to the parent ion's structure. This method is particularly useful for differentiating between isomers that might have similar retention times and primary mass spectra. Although specific MS/MS fragmentation data for this compound is not extensively detailed in the provided search results, its application in the broader context of impurity profiling in seized drug samples is well-established. researchgate.netuoa.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, as well as sharp singlets for the two methyl groups. While a complete, assigned ¹H NMR spectrum for this compound is not explicitly available in the provided search results, general procedures for acquiring such data are mentioned. mdma.chgoogle.commdma.ch The samples are typically dissolved in a deuterated solvent like chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. mdma.ch

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, methyl). As with ¹H NMR, while specific assigned data is not fully detailed, the methodology for obtaining ¹³C NMR spectra for related impurity analysis is described. mdma.chmdma.ch The acquisition often requires a larger number of transients due to the lower natural abundance of the ¹³C isotope. mdma.chmdma.ch

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would help to trace the connectivity of the protons within the naphthalene and phenyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

The use of these advanced 2D NMR techniques is mentioned in the context of identifying related compounds, indicating their standard application for definitive structural elucidation. mdma.chresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. While specific experimental spectra for this compound are not widely published, a detailed vibrational analysis can be inferred from the known characteristic frequencies of its constituent chemical moieties: a disubstituted naphthalene core, a phenyl group, and two methyl groups.

The vibrational spectrum of this compound is expected to be rich and complex, with distinct regions corresponding to different types of molecular vibrations. The primary vibrational modes can be categorized as follows:

C-H Vibrations: Aromatic C-H stretching vibrations from both the naphthalene and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the two methyl groups will appear at lower frequencies, typically in the 2975-2850 cm⁻¹ range. C-H in-plane and out-of-plane bending vibrations will produce a series of bands in the fingerprint region (below 1500 cm⁻¹).

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the naphthalene and phenyl aromatic rings will give rise to a set of characteristic bands between 1625 cm⁻¹ and 1430 cm⁻¹. The exact positions and intensities of these bands are sensitive to the substitution pattern on the rings.

Methyl Group Vibrations: The methyl groups will exhibit characteristic asymmetric and symmetric deformation (bending) modes. These are typically observed in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. wiley.com Methyl rocking vibrations are expected at lower wavenumbers, generally between 1070-1010 cm⁻¹. wiley.com

Skeletal Vibrations: The complex vibrations of the entire carbon skeleton, including the naphthalene-phenyl bond stretching, will occur in the fingerprint region and contribute to the unique spectral pattern of the molecule.

A combined theoretical and experimental study on the related compound 2,3-dimethylnaphthalene (B165509) (2,3-DMN) provides a basis for assigning the vibrational modes of the dimethyl-substituted naphthalene core. nih.gov The introduction of the phenyl group at the 2-position in this compound will introduce additional vibrational modes and shift the frequencies of the naphthalene core vibrations.

Table 1: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | Stretching |

| Aromatic C=C Ring Stretch | 1625 - 1430 | Stretching |

| Methyl Asymmetric Bending | 1465 - 1440 | Bending |

| Methyl Symmetric Bending | 1390 - 1370 | Bending |

| Methyl Rocking | 1070 - 1010 | Bending |

This table is based on general spectroscopic principles and data from analogous compounds. wiley.comnih.gov

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from complex mixtures and for the assessment of its purity. Given its nature as a polycyclic aromatic hydrocarbon (PAH), both gas and liquid chromatography are highly effective.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Research has identified this compound as a significant impurity in illicitly synthesized methamphetamine, and specific GC-MS methods for its detection have been established. nih.gov In these analyses, the compound is separated from other synthesis byproducts on a capillary column and subsequently identified by its mass spectrum.

One such study utilized a gas chromatograph coupled to a mass spectrometer with the following conditions: nih.gov

Table 2: GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Gas Chromatography (GC) | |

| Column | Capillary Column (e.g., cross-linked methyl silicone) |

| Oven Temperature Program | Initial 50°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min) |

| Injector Temperature | 230°C |

| Carrier Gas | Nitrogen |

| Flow Rate | 2 mL/min |

| Injection Mode | Pulsed Splitless |

| Mass Spectrometry (MS) | |

| Detector (Transfer Line) Temp. | 300°C |

This method demonstrates the successful separation and identification of this compound from a complex matrix. nih.gov The retention time provides the primary separation information, while the mass spectrum, showing a characteristic molecular ion and fragmentation pattern, confirms the compound's identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of PAHs. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode. Commercial suppliers have noted a purity of greater than 95% as determined by HPLC, indicating its utility for purity assessment. oup.com

In a typical reversed-phase setup, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phases: Columns packed with octadecyl-bonded silica (B1680970) (C18) are the most common and would be effective for retaining this compound. nacalai.com Phenyl-bonded stationary phases can also be used, offering alternative selectivity through π-π interactions between the phase and the aromatic analyte. diva-portal.org

Mobile Phases: A gradient elution using a mixture of water with organic solvents like acetonitrile (B52724) or methanol (B129727) is typically employed. diva-portal.org The gradient starts with a higher proportion of water and moves towards a higher proportion of the organic solvent to elute compounds of increasing hydrophobicity.

Detection: A UV detector is highly effective, as the conjugated aromatic system of this compound absorbs strongly in the UV region (typically around 254 nm). nacalai.com

HPLC is not only used for analytical purity assessment but can also be scaled up for preparative separation to isolate the compound in high purity from synthesis reaction mixtures or natural extracts. sielc.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dimethyl-3-phenylaziridine |

| 1-benzyl-3-methylnaphthalene |

| This compound |

| 2,3-dimethylnaphthalene |

| Acetonitrile |

| Ephedrine |

| Methamphetamine |

| Methanol |

| Nitrogen |

| Pseudoephedrine |

| Toluene |

Computational and Theoretical Investigations of 1,3 Dimethyl 2 Phenylnaphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No dedicated studies were found that performed quantum chemical calculations to determine the optimized molecular geometry and electronic properties of 1,3-Dimethyl-2-phenylnaphthalene.

Density Functional Theory (DFT) Studies

A search for Density Functional Theory (DFT) studies specifically targeting this compound yielded no results. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (HOMO-LUMO gap) and charge distribution. While DFT is a common method for molecules of this nature, specific calculations for this compound are not available in the reviewed literature.

Ab Initio and Semiempirical Methods

Similarly, no publications were identified that employed ab initio or semiempirical methods for the analysis of this compound. Ab initio methods, while computationally intensive, provide highly accurate results from first principles. publish.csiro.au Semiempirical methods offer a faster, parameterized approach, but no applications of methods like AM1, PM3, or others to this compound have been documented. lgcstandards.comepa.gov

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic properties for this compound using computational methods has not been reported. Theoretical calculations, often using DFT in conjunction with methods like Gauge-Independent Atomic Orbital (GIAO), are frequently used to predict ¹H and ¹³C NMR chemical shifts and vibrational (infrared) frequencies. scbt.comlibretexts.org This analysis helps in the structural elucidation and interpretation of experimental spectra. However, no such theoretical data or its comparison with experimental values for this specific compound could be located.

Conformational Analysis and Energetic Landscapes

There is no available research on the conformational analysis or the energetic landscape of this compound. This type of analysis would investigate the rotation of the phenyl group relative to the naphthalene (B1677914) core and the orientation of the methyl groups to identify the most stable conformers and the energy barriers between them. The rigidity of the naphthalene system simplifies the landscape, but the phenyl group's rotation remains a key conformational question that has not been computationally explored in published works.

Reaction Mechanism Simulations and Transition State Analysis

No studies involving the simulation of reaction mechanisms or the analysis of transition states for reactions involving this compound were found. This advanced area of computational chemistry provides molecular-level insight into reaction pathways, activation energies, and the structures of transient intermediates, but it has not been applied to this compound in the available literature.

Analytical Applications and Significance in Chemical Source Attribution

Utilization as a Synthetic Process Marker in Complex Chemical Mixtures

1,3-Dimethyl-2-phenylnaphthalene is a well-established synthetic process marker, specifically indicating the manufacturing route of methamphetamine. Its formation is linked to the reduction of ephedrine (B3423809) or pseudoephedrine using hydriodic acid and red phosphorus, a common method in clandestine laboratories. nih.govmdma.ch Under the harsh acidic conditions and elevated temperatures of this reaction, a series of side reactions occur. One such pathway involves the in-situ formation of iodoephedrine from ephedrine, which can then undergo internal substitution to form 1,2-dimethyl-3-phenylaziridine. mdma.ch This aziridine (B145994) intermediate can further undergo retro ring-opening and hydrolysis to produce phenyl-2-propanone (P2P). mdma.ch The subsequent aldol (B89426) condensation of P2P, followed by dehydration, leads to the formation of this compound and another related naphthalene (B1677914), 1-benzyl-3-methylnaphthalene. mdma.ch

The presence of this compound is therefore considered a specific indicator that the ephedrine/hydriodic acid/red phosphorus route was employed. nih.gov This information is invaluable to law enforcement and forensic chemists as it helps to identify the synthetic pathway used, which can in turn provide clues about the precursors and chemicals to monitor for controlling illicit drug manufacturing.

Impurity Profiling and Chemometric Analysis for Origin Determination

The concept of impurity profiling hinges on the principle that different synthetic methods and variations in reaction conditions will produce a unique fingerprint of impurities in the final product. This compound is a key component of this impurity profile for methamphetamine. nih.gov Forensic laboratories analyze seized drug samples to create a chemical signature based on the presence and relative abundance of various impurities.

Chemometric analysis, which involves the use of statistical and mathematical methods, is then applied to these impurity profiles. By comparing the impurity profiles of different seizures, including the concentration of this compound, analysts can establish links between samples, identify distribution networks, and pinpoint the origin of the illicitly manufactured substance. nih.gov For instance, a study of methamphetamine samples seized in China identified this compound as a major impurity, confirming the use of the ephedrine/hydriodic acid/red phosphorus method in six of the eight seizures analyzed. nih.gov

Table 1: Major Impurities Detected in Methamphetamine Samples

| Impurity | Synthetic Route Indicated |

| 1,2-dimethyl-3-phenylaziridine | Ephedrine/pseudoephedrine route |

| Ephedrine/pseudoephedrine | Unreacted precursor |

| This compound | Ephedrine/hydriodic acid/red phosphorus |

| 1-benzyl-3-methylnaphthalene | Ephedrine/hydriodic acid/red phosphorus |

This table is interactive. You can sort the data by clicking on the column headers.

Trace Detection and Quantification in Environmental Matrices

While the primary focus of research on this compound has been within the realm of forensic chemistry, the potential for its presence in environmental matrices as a result of clandestine laboratory activities exists. The disposal of waste products from methamphetamine synthesis could introduce this compound and other impurities into the soil and water.

However, there is a notable lack of specific studies on the trace detection and quantification of this compound in environmental samples. General analytical techniques for trace organic pollutants, such as gas chromatography-mass spectrometry (GC-MS), would be applicable for its detection. The development of specific methods for its extraction and analysis from complex environmental matrices like soil, water, and air would be necessary to assess the environmental footprint of illicit drug manufacturing. The study of naphthalene and its derivatives in the environment is an active area of research, as these compounds can contribute to the formation of secondary organic aerosols. researchgate.netcopernicus.org

Long-Term Stability and Persistence in Different Environments

The long-term stability and persistence of this compound in various environments have not been extensively studied. As a polycyclic aromatic hydrocarbon, it is expected to be relatively stable and resistant to degradation due to its aromatic structure. nih.gov The persistence of such compounds is a concern as they can bioaccumulate in the food chain. nih.gov

Studies on the microbial degradation of naphthalene and its substituted derivatives indicate that while some microorganisms can break down these compounds, the process can be slow. nih.gov The specific environmental fate of this compound, including its potential for biodegradation, photodegradation, and transport in soil and water, remains an area requiring further investigation to fully understand its environmental impact.

Advanced Research Directions and Emerging Methodologies

Development of Novel Synthetic Approaches for Naphthalene (B1677914) Scaffolds

The synthesis of substituted naphthalenes, including 1,3-Dimethyl-2-phenylnaphthalene, is an area of active research, moving beyond classical methods to more efficient and regioselective strategies. Modern approaches often focus on the construction of the naphthalene core with desired substitution patterns, which can be challenging to achieve through traditional electrophilic substitution. researchgate.net

A significant focus is on metal-catalyzed reactions, with palladium, copper, rhodium, and nickel being prominent catalysts. researchgate.netthieme-connect.comdntb.gov.ua These methods include cross-dehydrogenative couplings, cycloadditions, and various forms of annulation (the formation of a new ring). thieme-connect.comdntb.gov.ua For instance, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes has been shown to be an efficient route to polysubstituted naphthalenes. researchgate.net Lewis acids and Brønsted acids are also employed to catalyze transformations that build the naphthalene skeleton. thieme-connect.comdntb.gov.ua

Emerging strategies aim to improve efficiency and reduce waste. One such approach is the catalytic ring-expansion rearrangement, which offers a novel pathway to substituted naphthalenes. acs.org Another innovative technique involves the regioselective C-H methylation of naphthaldehyde precursors using a transient ligand strategy, allowing for precise installation of methyl groups. chemistryviews.org The synthesis of complex hybrids, such as naphthalene-chimonanthine scaffolds, further demonstrates the versatility of modern synthetic methods. nih.gov These advanced catalytic systems and reaction designs are crucial for creating complex naphthalene derivatives with high precision and yield.

Table 1: Comparison of Synthetic Strategies for Naphthalene Scaffolds

| Synthetic Strategy | Key Features | Catalysts/Reagents | Reference |

|---|---|---|---|

| Metal-Catalyzed Annulation | Efficient construction of the naphthalene ring system. | Palladium, Copper, Rhodium, Nickel | researchgate.netthieme-connect.com |

| Lewis/Brønsted Acid Catalysis | Utilizes acidic catalysts for transformations like benzannulations. | Boron trifluoride etherate, Triflic acid | thieme-connect.comdntb.gov.ua |

| Catalytic Ring-Expansion | Novel rearrangement pathway to form the naphthalene core. | Transition metal catalysts | acs.org |

| Regioselective C-H Functionalization | Precise installation of substituents at specific positions. | Transient ligands, specialized catalysts | chemistryviews.org |

| Ullmann-type Coupling | Formation of carbon-oxygen or carbon-nitrogen bonds to link moieties. | Copper(I) iodide | mdpi.com |

Enhanced Analytical Strategies for Ultra-Trace Detection

Detecting minute quantities of specific PAHs like this compound in complex matrices such as environmental samples is a significant analytical challenge. Research is focused on developing ultrasensitive detection methods capable of reaching parts-per-billion (ppb) or even lower concentrations. acs.orgnih.govacs.org

Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the identification and quantification of PAHs. idk.org.rsnih.govresearchgate.net Similarly, high-performance liquid chromatography (HPLC) with UV or fluorescence detectors is widely used, with specialized columns developed to improve the separation of complex PAH mixtures in shorter times. restek.com

To achieve ultra-trace detection limits, novel materials and techniques are being explored. Porous films made from tin oxide (SnO₂) nanocrystals have shown ultrahigh sensitivity for detecting volatile organic compounds (VOCs), with performance being tunable by controlling the crystal size and shape. acs.orgnih.govelsevierpure.com Another promising technique is surface-enhanced Raman scattering (SERS), which uses specialized substrates to amplify the Raman signal of analytes, enabling trace analysis of PAHs. researchgate.net For specific applications, highly selective methods like immunochromatographic assays are being developed, which can provide rapid and sensitive detection of target molecules. nih.gov These advancements are critical for monitoring the presence of compounds like this compound in the environment and ensuring regulatory compliance.

Integration of Machine Learning in Impurity Profiling and Source Attribution

In chemical synthesis and environmental analysis, identifying all compounds in a complex mixture is a formidable task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge, particularly in predicting and identifying impurities in chemical reactions and attributing sources of environmental contaminants. openreview.netuva.nl

In the context of environmental monitoring, ML algorithms can analyze complex analytical data (such as mass spectrometry fragmentation patterns) to help identify unknown chemicals in a sample. uva.nl For a compound like this compound, ML could be used to analyze its impurity profile from a manufacturing process or to trace its origin in the environment by matching its chemical signature to known sources. Furthermore, AI is being applied to optimize purification processes like column chromatography, making chemical separation more efficient and standardized. arxiv.org

Table 2: Applications of Machine Learning in Chemical Analysis

| Application Area | Machine Learning Approach | Outcome | Reference |

|---|---|---|---|

| Impurity Prediction | AI algorithms analyze reaction pathways and conditions. | Predicts potential by-products and impurities with >90% accuracy. | chemical.aichemical.ai |

| Structure Elucidation | ML algorithms predict analytical properties (e.g., retention index) from mass spectrometry data. | Aids in identifying structurally unknown chemicals in complex samples. | uva.nl |

| Process Optimization | AI models predict key parameters for chemical separation. | Enhances the efficiency and quality of chromatographic purification. | arxiv.org |

| Impurity Propagation | AI tools track impurities from starting materials through multi-step syntheses. | Provides a comprehensive view of process impurities. | openreview.net |

Understanding Environmental Transport and Degradation Pathways

Substituted naphthalenes, as part of the broader class of PAHs, are environmental contaminants of concern. frontiersin.orgresearchgate.net Understanding their transport and degradation is essential for assessing their environmental fate and impact. Research in this area focuses on two primary degradation mechanisms: microbial degradation and photodegradation.

Microbial degradation is a major pathway for the natural attenuation of PAHs in soil and water. oup.com Numerous species of bacteria, particularly from the genera Pseudomonas and Mycobacterium, are capable of using PAHs like naphthalene as a source of carbon and energy. pjoes.comresearchgate.net The degradation process is initiated by enzymes, such as dioxygenases, which break open the aromatic rings. oup.comresearchgate.net The metabolic pathways for naphthalene are well-studied and typically proceed through intermediates like naphthols and salicylic (B10762653) acid before being funneled into central carbon metabolism. researchgate.netresearchgate.net The efficiency of this biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other nutrients. researchgate.net

Photodegradation occurs when PAHs absorb UV light, leading to their transformation into other products. rsc.orgekb.eg For naphthalene, this process can lead to the formation of intermediates like 1-naphthol, 1,4-naphthoquinone, and eventually the opening of the aromatic ring. idk.org.rsresearchgate.net The presence of photocatalytic materials, such as metal oxide nanoparticles (e.g., ZnO, TiO₂), can significantly accelerate this process. idk.org.rsekb.egzastita-materijala.org The degradation products themselves can have different properties and toxicities than the parent compound, making a full understanding of these pathways crucial. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-naphthoquinone |

| 1-bromo-2-vinylbenzene |

| 1-naphthol |

| Naphthalene |

| Salicylic acid |

| Tin oxide |

| Titanium dioxide |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,3-Dimethyl-2-phenylnaphthalene?

- Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic cross-coupling reactions. For example, naphthalene derivatives can be functionalized using methyl groups and phenyl substituents under controlled conditions (e.g., Lewis acid catalysts like AlCl₃). Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

- Answer : Use techniques such as:

- X-ray crystallography or computational modeling (DFT) to resolve stereochemistry and bond angles .

- Differential scanning calorimetry (DSC) to determine melting points and phase transitions (e.g., melting point reported as 156–158°C for analogous methylnaphthalenes) .

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and fragmentation patterns .

Q. What are the standard protocols for screening the acute toxicity of this compound in preclinical models?

- Answer : Follow OECD guidelines for acute oral/dermal toxicity studies. Key steps include:

- Dose selection : Use logarithmic spacing (e.g., 5, 50, 300 mg/kg) in rodent models.

- Endpoint monitoring : Track mortality, hematological changes, and organ weights.

- Data extraction : Tabulate outcomes using standardized forms (e.g., Table C-2 in systematic reviews) .

Advanced Research Questions

Q. How can conflicting toxicological data across studies on this compound be systematically resolved?

- Answer : Apply risk of bias (RoB) assessment tools (e.g., Table C-6/C-7) to evaluate study reliability. For example:

- Human studies : Check for outcome reporting bias (e.g., missing data on hepatic effects) .

- Animal studies : Assess randomization and allocation concealment in exposure protocols .

- Use meta-analysis to reconcile discrepancies, prioritizing high-confidence studies (e.g., those with ≥3/4 RoB criteria met) .

Q. What advanced methodologies are recommended for studying the environmental degradation pathways of this compound?

- Answer :

- Photodegradation assays : Exclude UV light in controls to isolate photo-induced breakdown products.

- Microcosm studies : Simulate soil/water systems to track biodegradation kinetics (e.g., HPLC-MS for metabolite identification).

- Fate modeling : Apply fugacity models to predict partitioning coefficients (e.g., log Kow ≈ 4.2 for methylnaphthalenes) .

Q. How can mechanistic insights into this compound’s bioactivity be gained using in silico approaches?

- Answer :

- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP1A1) to predict metabolic activation.

- QSAR modeling : Corolate substituent effects (e.g., methyl vs. phenyl groups) with toxicity endpoints (e.g., EC50 values) .

- Transcriptomic analysis : Use RNA-seq to identify gene expression changes in exposed cell lines (e.g., oxidative stress markers) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LD50 values for this compound?

- Answer :

- Re-evaluate exposure routes : Oral vs. inhalation LD50 values vary due to bioavailability differences (e.g., lipid solubility).

- Control for impurities : Commercial samples may contain isomers (e.g., 1,2-dimethylnaphthalene) that skew toxicity data .

- Cross-validate with biomarker studies : Compare adduct formation (e.g., hemoglobin/naphthoquinone adducts) across models .

Methodological Resources

- Systematic Review Frameworks : Follow ATSDR’s inclusion criteria (Table B-1) for study selection, prioritizing peer-reviewed data on inhalation/oral exposure routes .

- Chemical Databases : Use NIST Chemistry WebBook for thermodynamic properties (e.g., ΔfH° = 120.3 kJ/mol for 2,3-dimethylnaphthalene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.